molecular formula C17H24BrN5O2 B11828080 tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B11828080
M. Wt: 410.3 g/mol
InChI Key: RYROXGNRXPRELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, tert-butyl 4-[[(3-bromoimidazo[1,2-b]pyridazin-6-yl)amino]methyl]piperidine-1-carboxylate, reflects its three primary structural components:

  • A tert-butyl carbamate group (tert-butoxycarbonyl, Boc) at the piperidine nitrogen.
  • A piperidine ring substituted at the 4-position with an aminomethyl group.
  • A 3-bromoimidazo[1,2-b]pyridazine moiety linked via an amine bridge.

Its molecular formula is $$ \text{C}{17}\text{H}{24}\text{Br}\text{N}5\text{O}2 $$, with a molecular weight of 410.31 g/mol. The CAS registry number 1417297-96-1 uniquely identifies this compound in chemical databases. Key identifiers include:

Property Value
Molecular Formula $$ \text{C}{17}\text{H}{24}\text{Br}\text{N}5\text{O}2 $$
Molecular Weight 410.31 g/mol
CAS Number 1417297-96-1
SMILES Notation CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NN=C3C(=N2)C=CC=N3Br

The Boc group serves as a common protecting group in organic synthesis, while the bromine atom at the 3-position of the imidazopyridazine ring enhances electrophilic reactivity for subsequent cross-coupling reactions.

Structural Classification Within Heterocyclic Chemistry

This compound belongs to two distinct classes of heterocycles:

  • Piperidine derivatives : The six-membered saturated ring containing one nitrogen atom is a frequent scaffold in bioactive molecules due to its conformational flexibility and ability to mimic natural alkaloids.
  • Imidazo[1,2-b]pyridazines : These fused bicyclic systems combine a five-membered imidazole ring with a six-membered pyridazine, creating a planar aromatic structure with three nitrogen atoms.

The structural relationship to other imidazopyridazine derivatives can be illustrated through comparative analysis:

Compound Core Structure Key Substituents
3-Bromoimidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Bromine at C3
Ponatinib Imidazo[1,2-b]pyridazine Trifluoromethyl, acetylene
Target Compound Imidazo[1,2-b]pyridazine Bromine at C3, piperidine-Boc

The presence of the Boc-protected piperidine side chain distinguishes this molecule from simpler imidazopyridazine analogs, enabling interactions with hydrophobic protein pockets.

Historical Context of Imidazo[1,2-b]pyridazine Derivatives in Medicinal Chemistry

Imidazo[1,2-b]pyridazines first gained prominence with the development of ponatinib , a third-generation tyrosine kinase inhibitor containing this scaffold. Subsequent research has exploited the scaffold’s ability to:

  • Engage in π-π stacking interactions via the aromatic system.
  • Participate in hydrogen bonding through nitrogen atoms.
  • Accommodate diverse substituents at the 3- and 6-positions for potency optimization.

The introduction of bromine at C3 in this compound follows established medicinal chemistry strategies, where halogen atoms often improve target binding through halogen bonding and increase metabolic stability. Recent studies highlight its potential as an inhibitor of mutant epidermal growth factor receptor (EGFR) variants associated with non-small cell lung cancer, building upon earlier work with imidazopyridazine-based kinase inhibitors.

Properties

Molecular Formula

C17H24BrN5O2

Molecular Weight

410.3 g/mol

IUPAC Name

tert-butyl 4-[[(3-bromoimidazo[1,2-b]pyridazin-6-yl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H24BrN5O2/c1-17(2,3)25-16(24)22-8-6-12(7-9-22)10-19-14-4-5-15-20-11-13(18)23(15)21-14/h4-5,11-12H,6-10H2,1-3H3,(H,19,21)

InChI Key

RYROXGNRXPRELR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NN3C(=NC=C3Br)C=C2

Origin of Product

United States

Preparation Methods

Core Formation and Bromination

The imidazo[1,2-b]pyridazine core is typically synthesized via cyclization of appropriately substituted pyridazine precursors. Bromination at the 3-position is achieved using reagents such as N\text{N}-bromosuccinimide (NBS) under radical or electrophilic conditions. For example, bromination in dichloromethane at 0–5°C ensures regioselectivity.

Coupling to Piperidine Derivatives

The aminomethylpiperidine moiety is introduced through a nucleophilic substitution or reductive amination reaction. A common strategy involves reacting 3-bromoimidazo[1,2-b]pyridazin-6-amine with a piperidine-aldehyde derivative, followed by sodium cyanoborohydride-mediated reduction to stabilize the secondary amine.

Boc Protection

The final step employs di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like triethylamine to protect the piperidine nitrogen, yielding the target compound.

Photocatalytic Methods in Related Compounds

While direct photocatalytic synthesis of the target compound remains undocumented, a patented method for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate offers insights into alternative strategies. This approach uses an acridine salt photocatalyst and blue LED irradiation to facilitate a one-step coupling between 2-aminopyridine and piperazine-1-tert-butyl carboxylate, achieving a 95% yield. Although distinct from the target compound, this method highlights the potential of photoredox catalysis in streamlining multi-step syntheses, reducing byproducts, and improving cost efficiency.

Comparative Analysis of Synthesis Methods

Parameter Conventional Multi-Step Synthesis Photocatalytic Approach (Analogous)
Steps 41
Yield 60–75% (estimated)95% (for analogous compound)
Catalyst NBS, sodium cyanoborohydrideAcridine salt photocatalyst
Environmental Impact Moderate (solvent waste)Low (no heavy metals)
Cost High (multiple reagents)Reduced (fewer steps)

Optimization Strategies and Challenges

Reaction Condition Optimization

  • Temperature Control : Bromination at subambient temperatures minimizes side reactions.

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance coupling efficiency.

  • Catalyst Loading : Reducing photocatalyst load to 0.1 equivalents improves cost-effectiveness without sacrificing yield.

Challenges

  • Regioselectivity in Bromination : Competing bromination at alternate positions necessitates careful reagent choice.

  • Steric Hindrance : Bulky tert-butyl groups may slow coupling reactions, requiring prolonged reaction times .

Chemical Reactions Analysis

tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to tert-butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of imidazopyridazine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study highlighted the synthesis of imidazopyridazine derivatives that demonstrated potent activity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing novel anticancer agents .

Inhibition of Kinase Activity

The compound has been identified as a potential inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis and is implicated in cancer progression and metastasis. The inhibition of AAK1 can disrupt the endocytic pathway, thereby reducing tumor growth and spread . This mechanism positions this compound as a candidate for further development in targeted cancer therapies.

Synthesis and Evaluation

A notable study synthesized several derivatives of imidazopyridazine-based compounds, including this compound). The synthesized compounds were evaluated for their binding affinity to AAK1 and their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the imidazopyridazine core significantly influenced both potency and selectivity .

Structure–Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the activity of imidazopyridazine derivatives. These studies revealed that specific substitutions at the 6-position of the pyridazine ring enhance binding affinity to target kinases while minimizing off-target effects . Such insights are critical for guiding future drug design efforts.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated imidazo[1,2-b]pyridazine moiety can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Substituent (Position) Linker Type Yield Key Findings
Target Compound Piperidine Br (3) Aminomethyl 83% High reactivity for cross-coupling; used in antimalarial drug development .
tert-Butyl 4-[3-(Ethoxycarbonyl)imidazo[1,2-b]pyridazin-6-yl]piperidine-1-carboxylate (1d) Piperidine Ethoxycarbonyl (3) Direct (C–C bond) N/A Enhanced electron-withdrawing effects improve solubility in polar solvents .
tert-Butyl 3-{[3-(Ethoxycarbonyl)imidazo[1,2-b]pyridazin-6-yl]methyl}azetidine-1-carboxylate (1a) Azetidine Ethoxycarbonyl (3) Methyl N/A Smaller azetidine ring increases steric constraints, reducing metabolic stability .
3-{4-[(3-Fluoropyridin-2-yl)amino]phenyl}-N-(piperidin-4-yl)imidazo[1,2-b]pyridazin-6-amine Piperidine 3-Fluoropyridinyl (para) Phenyl-aminomethyl 25% Lower yield due to steric hindrance; retains kinase inhibitory activity .

Substituent Effects

  • Bromine vs. Ethoxycarbonyl : The bromine substituent in the target compound enables facile cross-coupling (e.g., Suzuki reactions), whereas ethoxycarbonyl derivatives (e.g., 1d) are more suited for hydrogen-bonding interactions in enzyme inhibition .
  • Fluorine Substituents : The 3-fluoropyridinyl analog exhibits reduced yield (25%) but maintains bioactivity, highlighting a trade-off between synthetic accessibility and pharmacological efficacy .

Linker Modifications

  • Aminomethyl vs.
  • Azetidine vs. Piperidine Cores : Azetidine-based analogs (e.g., 1a) show reduced metabolic stability due to ring strain, whereas piperidine derivatives exhibit better pharmacokinetic profiles .

Biological Activity

tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate (CAS Number: 1417297-96-1) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and an imidazo[1,2-b]pyridazine moiety. Its molecular formula is C14H19BrN4O2C_{14}H_{19}BrN_{4}O_{2} with a molecular weight of approximately 387.295 g/mol. The presence of the bromine atom and the piperidine structure suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases :
    • The compound has shown promising activity as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytosis and receptor-mediated processes in cells .
    • Structure-activity relationship (SAR) studies have indicated that modifications to the piperidine ring can enhance kinase selectivity and potency .
  • Anticancer Activity :
    • Similar imidazo[1,2-b]pyridazine derivatives have demonstrated cytotoxic effects against tumor cell lines, suggesting that this compound may also possess anticancer properties .
    • Studies have indicated that compounds with a similar structure can induce apoptosis in cancer cells through various pathways .
  • Neuroprotective Effects :
    • Some derivatives have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeDescriptionReference
Kinase InhibitionInhibits AAK1, impacting endocytosis and synaptic vesicle recycling
Anticancer ActivityInduces apoptosis in cancer cell lines; shows cytotoxicity
NeuroprotectionPotential protective effects against neurodegeneration
Enzyme InhibitionExhibits inhibition against various enzymes linked to metabolic pathways

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Anticancer Studies :
    • A study demonstrated that imidazo[1,2-b]pyridazine derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin in hypopharyngeal tumor models .
  • Kinase Profiling :
    • Kinase profiling for similar compounds revealed selective inhibition of several kinases, indicating potential for targeted therapies in cancer treatment .
  • Neurodegenerative Disease Models :
    • Research on piperidine derivatives has shown promise in reducing amyloid beta aggregation, which is crucial for Alzheimer's disease pathology .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via silica gel chromatography (e.g., hexane/EtOAc gradients) .

Basic: What safety protocols are critical when handling this compound?

Answer:
Based on structurally similar tert-butyl piperidine derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection : Use fume hoods or N95 masks if handling powdered forms to avoid inhalation .
  • Storage : Store at 2–8°C under anhydrous conditions to prevent hydrolysis. Incompatible with strong oxidizers (e.g., peroxides) .
  • Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data .
  • Refinement : Apply SHELXL for structure solution and refinement. Key parameters:
    • R-factors : Aim for R₁ < 0.05 and wR₂ < 0.15 .
    • Disorder Modeling : Use PART instructions in SHELXL to resolve disordered tert-butyl groups .
  • Validation : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry .

Q. Example Workflow :

StepTool/ParameterOutcome
Data IntegrationSAINTIntensity extraction
Absorption CorrectionSADABSNormalized data
RefinementSHELXL-2018Final coordinates

Advanced: How should researchers address discrepancies in NMR data across synthesis batches?

Answer:

Batch Comparison :

  • Record ¹H/¹³C NMR spectra in deuterated solvents (e.g., DMSO-d₆ or CDCl₃).
  • Compare chemical shifts (δ) for key signals: tert-butyl (~1.4 ppm), piperidine protons (~3.0–4.0 ppm) .

Troubleshooting :

  • Impurity Identification : Use LC-MS (ESI+) to detect byproducts (e.g., incomplete Boc deprotection) .
  • Solvent Effects : Ensure consistent deuteration levels and temperature during NMR acquisition.

Quantitative Analysis : Integrate peaks to assess purity (>95% by HPLC, C18 column, acetonitrile/water gradient) .

Basic: What are the critical physical and chemical properties of this compound?

Answer:

  • Physical State : Likely a light-yellow solid (analogy to tert-butyl piperidine derivatives) .
  • Solubility : Expected solubility in DMSO (>10 mg/mL) and dichloromethane. Limited in water .
  • Stability : Stable at room temperature for 24 hours in inert solvents (e.g., DMF). Degrades under acidic/alkaline conditions .

Advanced: What strategies optimize yield in multi-step synthesis?

Answer:

Reaction Optimization :

  • Catalysis : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) for coupling efficiency .
  • Temperature : Test 60–100°C for imidazo[1,2-b]pyridazine coupling; higher temps may reduce reaction time but increase side products.

Workflow Efficiency :

  • One-Pot Reactions : Combine Boc protection and amination steps where feasible .
  • Automation : Use liquid handlers for precise reagent addition in air-sensitive steps.

Q. Example Yield Improvement :

StepModificationYield Increase
CouplingPdCl₂(PPh₃)₂, 80°C65% → 78%
PurificationGradient flash chromatographyPurity >98%

Advanced: How can researchers validate target interactions in biological assays?

Answer:

Binding Studies :

  • SPR (Surface Plasmon Resonance) : Immobilize target proteins on CM5 chips; measure KD values .
  • ITC (Isothermal Titration Calorimetry) : Quantify enthalpy changes upon ligand binding.

Structural Analysis :

  • Co-crystallization : Soak crystals of the target protein with the compound (1–5 mM in reservoir solution) .
  • Docking Simulations : Use AutoDock Vina to predict binding poses; validate with MD simulations (NAMD/GROMACS) .

Q. Key Metrics :

  • IC₅₀ : Determine via enzymatic assays (e.g., fluorescence quenching).
  • Selectivity : Screen against related enzymes (e.g., kinase panels) to assess off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.